Home > Products > Screening Compounds P60147 > Tamatinib besylate
Tamatinib besylate - 841290-81-1

Tamatinib besylate

Catalog Number: EVT-283234
CAS Number: 841290-81-1
Molecular Formula: C28H29FN6O8S
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tamatinib besylate (Tamatinib besylate) is a small molecule tyrosine kinase inhibitor with high selectivity for spleen tyrosine kinase (SYK). [, , , , , , ] In scientific research, Tamatinib besylate is primarily used as a tool to investigate the role of SYK in various cellular processes and disease models. [, , , , , , , , , , , , , , , , , , , , ] It is particularly relevant in the study of immune responses, B cell signaling, platelet function, and inflammatory processes. [, , , , , , , ] Tamatinib besylate is the active metabolite of the prodrug fostamatinib disodium (R788). [, , , , ]

Future Directions
  • Clinical Translation of SYK Inhibition: Given its promising preclinical activity, further research is needed to translate the findings of Tamatinib besylate research into effective therapeutic strategies for various diseases. [, , , , , , , , , , , , , , , , , , , , , , ] This includes exploring its potential use in combination therapies with existing drugs, optimizing dosing regimens, and identifying biomarkers to predict response to treatment.

  • Understanding SYK-Independent Effects: While highly selective for SYK, Tamatinib besylate may also interact with other kinases at therapeutically relevant concentrations. [] Further research is needed to fully characterize its off-target effects and understand their potential contributions to both beneficial and adverse outcomes.

R406

    Compound Description: R406 (N4-(2,2-dimethyl-3-oxo-4H-pyrid[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine) is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). [, , , , , , , , , , , ] It exhibits anti-inflammatory and anti-tumor activity by interfering with BCR signaling and downstream pathways, including ERK, AKT, NFκB, and JNK. [, , , , , , , , , , , ] R406 also displays activity in modulating P-glycoprotein-mediated multidrug resistance. []

    Relevance: R406 is the active metabolite of fostamatinib, which is the disodium salt of tamatinib. [, , , , ] Therefore, the biological activities and mechanisms of action discussed for R406 are directly relevant to understanding the pharmacological profile of tamatinib besylate.

Fostamatinib Disodium (R788)

    Compound Description: Fostamatinib disodium (R788) is the disodium salt form and prodrug of R406, a potent and selective SYK inhibitor. [, , , , ] It is rapidly converted to R406 in vivo. [, , , ] Fostamatinib has shown clinical activity in B-cell malignancies and rheumatoid arthritis. [, , , ]

    Relevance: Fostamatinib disodium is directly relevant to tamatinib besylate as it represents the clinically studied disodium salt form of tamatinib. [, , , ] The research on fostamatinib provides crucial insights into the pharmacokinetics, efficacy, and safety profile of tamatinib besylate.

YM193306

    Compound Description: YM193306 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] Structural analysis reveals that its cis-cyclohexyldiamino moiety forms crucial interactions with the SYK active site, contributing to its high potency. []

    Relevance: As a potent SYK inhibitor, YM193306 shares a similar target profile with tamatinib besylate, which is also a SYK inhibitor. [] Comparing their structural features and binding interactions with SYK can provide valuable insights for developing more potent and selective SYK inhibitors.

7-Azaindole Derivative

    Compound Description: This compound class, specifically a 2-substituted 7-azaindole derivative, was studied for its interaction with spleen tyrosine kinase (SYK). [] Crystallographic analysis demonstrated its binding mode, with the indole-amide substituent packing tightly between the N- and C-terminal kinase lobes of SYK. []

    Relevance: Although the specific 7-azaindole derivative is not named, its structural class and interaction with SYK make it relevant to tamatinib besylate. [] Understanding the binding modes of diverse SYK inhibitors can aid in optimizing the design and development of tamatinib besylate analogs.

    Compound Description: Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. [, , ] It has shown efficacy in treating B-cell malignancies by blocking BCR signaling. [, , ] Ibrutinib acts downstream of SYK in the BCR pathway. [, , ]

    Relevance: Although ibrutinib targets BTK and tamatinib besylate targets SYK, both compounds ultimately inhibit BCR signaling. [, , ] This makes ibrutinib a relevant comparator in understanding the therapeutic potential and limitations of SYK inhibitors like tamatinib besylate.

ABT-199 (Venetoclax)

    Compound Description: ABT-199 is a potent and selective BCL-2 inhibitor. [, ] It induces apoptosis by selectively binding to BCL-2, preventing its anti-apoptotic function. [, ]

    Relevance: Research suggests that combining R406, the active metabolite of tamatinib, with ABT-199 shows synergistic cytotoxic effects in DLBCL cells. [] This synergistic effect is attributed to R406's ability to alter the balance between anti-apoptotic and pro-apoptotic proteins. [] Therefore, ABT-199 is relevant for potential combination therapies with tamatinib besylate, particularly in B-cell malignancies.

Other Relevant Compounds:

  • CAL-101 (Idelalisib): A PI3Kδ inhibitor investigated for its synergistic effects with SYK inhibitors in CLL. []
  • Dasatinib: A BCR-ABL/SRC inhibitor showing potential in combination with SYK inhibitors in ALL. []
  • Bortezomib: A proteasome inhibitor investigated for combination therapy with fostamatinib in DLBCL. []
  • Fludarabine: A chemotherapeutic agent demonstrating synergy with fostamatinib in NHL and CLL. []
  • Rapamycin: An mTOR inhibitor showing potential synergy with fostamatinib in DLBCL and CLL. []
Overview

R406, also known as R406 besylate, is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in various cellular processes, particularly in hematopoietic cells. It has garnered attention for its therapeutic potential in treating autoimmune diseases and hematological malignancies. The compound is synthesized through a multi-step chemical process that enhances its solubility and stability for pharmacological applications.

Source

R406 was initially developed by AstraZeneca and is recognized as the active metabolite of Fostamatinib, a drug used to treat certain autoimmune conditions. The chemical formula for R406 is C28H29FN6O8SC_{28}H_{29}FN_{6}O_{8}S with a molecular weight of 628.63 g/mol .

Classification

R406 is classified as an ATP-competitive inhibitor, specifically targeting the ATP binding pocket of SYK. It also exhibits inhibitory effects on other kinases, including Flt-3 and Ret tyrosine kinases . Its mechanism of action makes it significant in the context of immune responses and cancer treatment.

Synthesis Analysis

Methods

The synthesis of R406 involves several steps, typically starting with the modification of precursor compounds. Key steps include:

  1. Formation of Benzenesulfonate Salt: This step enhances solubility and stability.
  2. Nucleophilic Substitutions: Standard organic chemistry techniques are employed to create the desired molecular structure.
  3. Cyclization Reactions: These reactions help form the final compound through specific bonding arrangements .

The proprietary synthetic routes may include high-yielding reactions under controlled conditions, allowing for large-scale production .

Molecular Structure Analysis

Structure

R406's molecular structure can be represented by its IUPAC name: 6-({5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one. The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.

Data

  • Chemical Formula: C28H29FN6O8SC_{28}H_{29}FN_{6}O_{8}S
  • Molecular Weight: 628.63 g/mol
  • Solubility: Soluble in DMSO (20 mg/ml) but exhibits low solubility in physiological buffers .
Chemical Reactions Analysis

Reactions

R406 primarily acts as an inhibitor in biochemical pathways involving SYK. It binds to the ATP binding site of SYK, preventing its kinase activity. This inhibition has been shown to block various signaling pathways associated with immune responses and inflammation.

Technical Details

In vitro studies demonstrate that R406 can inhibit SYK-dependent pathways effectively at concentrations relevant for therapeutic use. For example, it has been shown to inhibit adenosine uptake in human cells with an IC50 value of 100 nmol/L . Additionally, R406's binding affinity varies across different kinases, showcasing its broad-spectrum inhibitory potential against multiple targets .

Mechanism of Action

Process

R406 functions as an ATP-competitive inhibitor by occupying the ATP binding pocket of SYK. This action disrupts the phosphorylation processes essential for signal transduction in immune cells. As a result:

  • Inhibition of Immune Responses: By blocking SYK activity, R406 can attenuate autoimmune responses and inflammatory processes.
  • Induction of Apoptosis: In cancer cells that overexpress SYK, R406 has been shown to induce apoptosis, highlighting its potential as an anticancer agent .

Data

R406 has demonstrated effectiveness in preclinical models for conditions such as rheumatoid arthritis and certain blood cancers, indicating its therapeutic promise .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: R406 is typically provided as a powder or crystalline solid.
  • Solubility: High solubility in DMSO but limited solubility in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The compound's stability is enhanced by its benzenesulfonate salt form.
  • Reactivity: Exhibits reactivity typical of small molecule inhibitors targeting kinase enzymes.
Applications

R406 has significant scientific applications due to its role as a SYK inhibitor:

  1. Autoimmune Diseases: Investigated for treating conditions like rheumatoid arthritis by modulating immune responses.
  2. Cancer Treatment: Explored for efficacy against hematological malignancies where SYK plays a critical role.
  3. Research Tool: Used in laboratory settings to study kinase signaling pathways and their implications in various diseases .

Properties

CAS Number

841290-81-1

Product Name

R406

IUPAC Name

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C28H29FN6O8S

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9)

InChI Key

UXDRJPYSTZHIOE-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

R406; R406; R406; R406; R406 besylate; R406 benzenesulfonate; Tamatinib,

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.